![molecular formula C21H14N4O4S B6117232 N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide CAS No. 428497-02-3](/img/structure/B6117232.png)
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide
Overview
Description
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide is a complex organic compound with the molecular formula C21H14N4O4S This compound is characterized by the presence of a benzoxazole ring, a nitrobenzamide group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 3-(1,3-benzoxazol-2-yl)aniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with thiocarbamoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Hydrolysis: The carbamothioyl linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-amino-benzamide derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Hydrolysis: Amine and thiol derivatives.
Scientific Research Applications
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that cause oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide
- **N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide
Uniqueness
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide is unique due to the specific positioning of the nitro group on the benzamide ring, which influences its chemical reactivity and biological activity. The presence of the benzoxazole ring also imparts distinct fluorescent properties, making it valuable in various research applications.
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O4S/c26-19(13-5-4-8-16(12-13)25(27)28)24-21(30)22-15-7-3-6-14(11-15)20-23-17-9-1-2-10-18(17)29-20/h1-12H,(H2,22,24,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLZWIRZLKRDPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163731 | |
Record name | N-[[[3-(2-Benzoxazolyl)phenyl]amino]thioxomethyl]-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301163731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428497-02-3 | |
Record name | N-[[[3-(2-Benzoxazolyl)phenyl]amino]thioxomethyl]-3-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428497-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[[3-(2-Benzoxazolyl)phenyl]amino]thioxomethyl]-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301163731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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